Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18908161
InChI: InChI=1S/C24H22ClN3O3S/c1-3-31-23(30)18-14(2)26-21-20(19(18)16-9-11-17(25)12-10-16)22(29)28-24(27-21)32-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,26,27,28,29)
SMILES:
Molecular Formula: C24H22ClN3O3S
Molecular Weight: 468.0 g/mol

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC18908161

Molecular Formula: C24H22ClN3O3S

Molecular Weight: 468.0 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate -

Specification

Molecular Formula C24H22ClN3O3S
Molecular Weight 468.0 g/mol
IUPAC Name ethyl 2-benzylsulfanyl-5-(4-chlorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C24H22ClN3O3S/c1-3-31-23(30)18-14(2)26-21-20(19(18)16-9-11-17(25)12-10-16)22(29)28-24(27-21)32-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,26,27,28,29)
Standard InChI Key BVFOZWWHNLLZAH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)NC(=N2)SCC4=CC=CC=C4)C

Introduction

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate pyrimidine derivatives with sulfur-containing benzyl groups. The general synthetic pathway includes:

  • Formation of the Pyrido[2,3-d]pyrimidine Core:

    • Starting materials such as substituted pyrimidines are cyclized under controlled conditions to yield the fused heterocyclic framework.

  • Introduction of Substituents:

    • The benzylsulfanyl group is introduced via nucleophilic substitution using benzylthiol or related reagents.

    • The chlorophenyl group is incorporated through electrophilic aromatic substitution or via pre-functionalized starting materials.

  • Esterification:

    • The carboxylic acid group is esterified using ethanol and acidic catalysts to form the ethyl ester derivative.

These steps are optimized to ensure high yields and purity of the final product.

Structural Characterization

The compound is characterized using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H and 13C^{13}C NMR spectra confirm the presence of aromatic protons, methyl groups, and ester functionalities.

  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Key absorption bands include:

      • C=O stretching (~1730 cm1^{-1}),

      • C-S stretching (~700 cm1^{-1}),

      • Aromatic C-H stretching (~3100 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Molecular ion peaks correspond to the calculated molecular weight.

  • X-ray Crystallography:

    • Confirms the three-dimensional structure and bond angles within the fused pyridopyrimidine system.

Applications in Research

This compound has potential applications in:

  • Drug Development:

    • Its structure can be modified to optimize pharmacokinetic properties.

  • Material Science:

    • Sulfur-containing heterocycles contribute to unique electronic properties for material applications.

  • Synthetic Chemistry:

    • It serves as an intermediate for synthesizing other biologically active molecules.

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